5-[2-(1H-pyrazol-4-yl)ethyl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Description
5-[2-(1H-pyrazol-4-yl)ethyl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrazole ring, a thiophene ring, and an oxadiazole ring.
Properties
IUPAC Name |
5-[2-(1H-pyrazol-4-yl)ethyl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-2-10(18-5-1)6-11-15-12(17-16-11)4-3-9-7-13-14-8-9/h1-2,5,7-8H,3-4,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUANXMHSSFDYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NOC(=N2)CCC3=CNN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[2-(1H-pyrazol-4-yl)ethyl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formation of the oxadiazole ring: This can be synthesized by the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Formation of the thiophene ring: This can be synthesized by the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to improve yield and reduce production costs .
Chemical Reactions Analysis
5-[2-(1H-pyrazol-4-yl)ethyl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions:
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[2-(1H-pyrazol-4-yl)ethyl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[2-(1H-pyrazol-4-yl)ethyl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
5-[2-(1H-pyrazol-4-yl)ethyl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole can be compared with other similar compounds such as:
Pyrazole derivatives: These compounds also contain a pyrazole ring and have similar biological activities.
Thiophene derivatives: These compounds contain a thiophene ring and are used in various applications such as organic electronics and pharmaceuticals.
Oxadiazole derivatives: These compounds contain an oxadiazole ring and have applications in medicinal chemistry and materials science.
The uniqueness of 5-[2-(1H-pyrazol-4-yl)ethyl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole lies in its combination of these three heterocyclic rings, which may result in unique biological activities and applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
